![molecular formula C14H17N3O2S B2442257 N-[(5-butylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide CAS No. 941985-27-9](/img/structure/B2442257.png)
N-[(5-butylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide
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Overview
Description
Molecular Structure Analysis
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . They have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .Scientific Research Applications
Antioxidant Properties
Benzamides exhibit antioxidant activity, which is crucial for combating oxidative stress and preventing cellular damage. In vitro studies have shown that some synthesized benzamide compounds, including our target compound, demonstrate effective total antioxidant, free radical scavenging, and metal chelating activity . These properties make them valuable in pharmaceuticals, cosmetics, and functional foods.
Antibacterial Activity
The same benzamide derivatives were evaluated for their in vitro antibacterial activity against both gram-positive and gram-negative bacteria. Researchers compared their efficacy with two control drugs. Such antibacterial properties are relevant in drug development and medical applications .
Potential Drug Candidates
Benzamides, including our compound, have been explored as potential drug candidates. Their diverse pharmacological activities include anti-tumor, anti-microbial, anti-fungal, anti-HSV (herpes simplex virus), and anti-inflammatory effects . These properties open avenues for drug discovery and therapeutic interventions.
Industrial Applications
Amides find applications beyond medicine. Benzamides are used in various industrial sectors, such as plastics, rubber, paper, and agriculture . Their versatility makes them valuable in material science and manufacturing.
Biological Molecules
Amides are structural components found in biological molecules, including natural products and proteins. Benzamides, due to their stability and reactivity, play a role in synthetic intermediates and commercial drugs . Understanding their interactions with biological systems is essential for drug design and biochemistry research.
Activation of Glucokinase (GK)
Newer N-benzimidazol-2yl substituted benzamide analogues have been synthesized and investigated for their activation of GK (glucokinase). Molecular docking studies predict their binding interactions with residues in the allosteric site of GK protein . This research contributes to understanding metabolic regulation and potential diabetes treatments.
Mechanism of Action
The mechanism of action of oxadiazole derivatives can vary depending on the specific compound and its biological target . For instance, 1,3,4-oxadiazole hybridization with other anticancer pharmacophores have different mechanisms of action by targeting various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .
Future Directions
The future directions for research on oxadiazole derivatives like N-[(5-butylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide could involve further exploration of their potential applications, particularly in the field of medicinal chemistry. This could include the development of new drugs for treating various diseases, given the wide range of biological activities exhibited by oxadiazole derivatives .
properties
IUPAC Name |
N-[(5-butylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-2-3-9-20-14-17-16-12(19-14)10-15-13(18)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RECSHSZGCHRFAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(butylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide |
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